4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol
Description
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is a fluorinated phenolic compound featuring a 2-hydroxypropylaminoethyl substituent at the ortho position of the phenol ring.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-fluoro-2-[1-(2-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(14)6-13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI Key |
CECSZDLHXUAKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=CC(=C1)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 2-amino-1-propanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The hydroxypropyl and aminoethyl groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl and Aminoalkyl Substituents
4-{1-[(2-Furylmethyl)amino]ethyl}phenol
- Structure : Differs by replacing the hydroxypropyl group with a furylmethyl substituent.
- Physicochemical Properties: Property Target Compound 4-{1-[(2-Furylmethyl)amino]ethyl}phenol Molecular Formula C11H15FNO2 (estimated) C13H15NO2 Molecular Weight ~220.24 g/mol 217.26 g/mol Key Functional Groups Fluorophenol, hydroxypropylamine Phenol, furylmethylamine
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
- Structure : Contains a benzothiazole ring linked to a fluorophenylamine group.
- Key Differences: Lacks the hydroxypropylaminoethyl chain but shares the fluorophenyl motif.
- Biological Relevance: Benzothiazole derivatives are known for antimicrobial and antitumor activities, suggesting fluorophenylamines may share similar pharmacological scaffolds .
Compounds with Hydroxypropylamino Motifs
Poly([N-(2-hydroxypropyl)methacrylamide]-co-...) (WHO-Reported MetAP2 Inhibitor)
- Structure : A polymer with hydroxypropylmethacrylamide repeating units and peptide side chains.
- Comparison : The hydroxypropyl group in both compounds enhances water solubility. However, the polymeric nature of the MetAP2 inhibitor enables prolonged biological activity, unlike the small-molecule target compound .
1-[bis(2-hydroxypropyl)amino]propan-1-ol
Phenolic Derivatives with Alkyl/Aryl Substituents
4-Heptylphenol and 4-Cyclopentylphenol
- Structure: Alkyl-substituted phenols without fluorine or amino groups.
- Comparison: The absence of fluorine and aminoethyl chains reduces polarity, leading to higher logP values (lipophilicity) compared to the target compound. This highlights the role of fluorine in modulating electronic effects (e.g., acidity) and bioavailability .
4-[1-(4-hydroxyphenyl)propyl]phenol
- Structure: A biphenolic compound with a propyl linker.
Aminoethylphenol Derivatives with Varied Substituents
4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]phenol
- Structure: Branched dimethylamino group instead of hydroxypropyl.
- Impact: The dimethylamino group increases basicity (pKa ~9–10) compared to the hydroxypropylamine (pKa ~8–9), affecting ionization and solubility under physiological conditions .
Biological Activity
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol, also known by its CAS number 1499412-73-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
The molecular formula of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is , with a molecular weight of 213.25 g/mol. The structure includes a fluorine atom, a hydroxyl group, and an ethylamine side chain, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. A detailed synthetic route can involve the following reactions:
- Formation of the Phenolic Compound : The initial step may include the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the hydroxypropylamino group.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that compounds similar to 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol exhibit various biological activities, including:
- Antioxidant Properties : Some studies have shown that related compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .
- Cardiovascular Effects : Analogous compounds have been explored for their ability to modulate cardiac function, potentially beneficial in treating heart conditions .
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Cardiac Arrhythmias : A study on carvedilol analogs highlighted their ability to suppress store overload-induced calcium release (SOICR), which is crucial in managing ventricular arrhythmias. This suggests that similar compounds may have therapeutic implications in cardiac health .
- Antimicrobial Activity : Research has indicated that quaternary ammonium compounds (QACs), which share structural similarities with 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol, exhibit significant antimicrobial activity through membrane disruption mechanisms .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
